KRas G12C inhibitor 3
Descripción
Overview of RAS Family GTPases and Their Role in Cellular Signaling
The RAS family of proteins, which includes KRAS, HRAS, and NRAS, are small GTPases that act as molecular switches in cellular signal transduction. wikipedia.orgnih.gov These proteins cycle between an inactive state when bound to guanosine (B1672433) diphosphate (B83284) (GDP) and an active state when bound to guanosine triphosphate (GTP). wikipedia.orgnus.edu.sg This switching mechanism is tightly regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic ability of Ras to hydrolyze GTP back to GDP. nih.govnih.gov
When activated by extracellular signals, such as those from growth factor receptors, Ras proteins trigger a cascade of downstream signaling pathways. nus.edu.sg The most well-studied of these are the mitogen-activated protein (MAP) kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/AKT pathway. wikipedia.orgmdpi.com These pathways are integral to regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. nus.edu.sgnumberanalytics.com The intricate control of Ras signaling ensures that cells respond appropriately to their environment.
Significance of KRas Oncogenic Mutations in Cancer Biology
Mutations in the RAS genes are among the most common oncogenic drivers in human cancers, found in approximately 20-25% of all tumors. wikipedia.orgnih.gov Of the three RAS genes, KRAS is the most frequently mutated, accounting for about 85% of all RAS mutations in cancer. lungevity.org These mutations typically occur at specific "hotspots," most notably at codons 12, 13, and 61. numberanalytics.comnih.gov
The consequence of these mutations is profound: they lock the KRas protein in a constitutively active, GTP-bound state. nih.govnumberanalytics.com This persistent activation leads to unrelenting downstream signaling, driving uncontrolled cell proliferation, inhibiting apoptosis (programmed cell death), and promoting tumor growth and metastasis. numberanalytics.commdpi.comresearchgate.net The presence of a KRAS mutation is often associated with a poor prognosis and resistance to certain cancer therapies. mdpi.comnih.gov
Specificity of the Glycine (B1666218) 12 to Cysteine (G12C) Mutation in KRas
The KRas G12C mutation is a specific point mutation where the amino acid glycine at position 12 is replaced by a cysteine. This particular mutation arises from a G:C to T:A transversion in the DNA sequence. nih.gov While KRas mutations are prevalent across various cancer types, the G12C mutation shows a distinct pattern. It is particularly common in non-small cell lung cancer (NSCLC), occurring in about 14% of cases. lungevity.orgmerck.com It is found less frequently in other cancers like colorectal cancer and pancreatic cancer. nih.gov
The presence of the cysteine residue in the G12C mutant is of paramount importance from a therapeutic standpoint. The sulfhydryl group of the cysteine provides a unique, reactive handle that can be targeted by specific covalent inhibitors. This feature is what has made the "undruggable" KRas protein finally amenable to therapeutic intervention.
Historical Context of Targeting RAS and the "Undruggable" Paradigm
For decades, direct pharmacological inhibition of Ras proteins was considered an insurmountable challenge. acs.orgnih.gov Several factors contributed to this "undruggable" status. The Ras protein has a very high affinity for GTP, making it difficult for small molecules to compete for the nucleotide-binding pocket. acs.orgnih.gov Furthermore, the surface of the Ras protein is relatively smooth, lacking deep hydrophobic pockets that are typically targeted by drugs. acs.orgnih.gov
Initial efforts to target Ras focused on indirect strategies, such as inhibiting downstream effectors or enzymes involved in Ras processing and membrane localization. While these approaches yielded some insights, they were largely unsuccessful in the clinic. A significant breakthrough came in 2013 when researchers identified a novel allosteric pocket on the KRas G12C mutant protein. acs.orgactivemotif.com This discovery paved the way for the development of covalent inhibitors that could specifically bind to the mutant cysteine, locking the protein in an inactive state. acs.orgaacrjournals.org This marked a turning point, transforming KRas G12C from an "undruggable" target into a druggable one and igniting a new wave of drug discovery efforts. activemotif.comnih.govpromega.com
KRas G12C Inhibitor 3
"this compound" is a compound identified as an irreversible inhibitor of the mutant K-Ras G12C protein. medchemexpress.commedchemexpress.com It is classified under the MAPK/ERK pathway and Ras-related research areas. medchemexpress.com This inhibitor is one of many compounds that have emerged from the intense research and development efforts focused on targeting the specific vulnerability presented by the G12C mutation.
Table 1: Investigational and Approved KRas G12C Inhibitors
| Compound Name | Developer/Company | Status |
|---|---|---|
| Sotorasib (B605408) (AMG 510) | Amgen | Approved |
| Adagrasib (MRTX849) | Mirati Therapeutics | Approved |
| Divarasib (GDC-6036) | Genentech/Roche | Clinical Trials |
| JDQ443 | Novartis | Clinical Trials |
| RMC-6291 | Revolution Medicines | Clinical Trials |
| MK-1084 | Merck | Clinical Trials |
| Fulzerasib (GFH925) | GenFleet Therapeutics | Approved in China |
| This compound | N/A | Research Compound |
This table is for informational purposes and is not exhaustive.
The development of these inhibitors represents a significant advancement in precision oncology, offering a targeted therapeutic option for patients with KRas G12C-mutated cancers. The journey from deeming Ras "undruggable" to the approval of multiple targeted inhibitors underscores the power of persistent scientific inquiry and innovation in overcoming long-standing challenges in cancer therapy.
Structure
3D Structure
Propiedades
Fórmula molecular |
C32H36ClN7O2 |
|---|---|
Peso molecular |
586.1 g/mol |
Nombre IUPAC |
2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H36ClN7O2/c1-3-29(41)40-18-17-39(19-23(40)12-14-34)31-25-13-16-38(28-11-5-8-22-7-4-10-26(33)30(22)28)20-27(25)35-32(36-31)42-21-24-9-6-15-37(24)2/h3-5,7-8,10-11,23-24H,1,6,9,12-13,15-21H2,2H3/t23-,24-/m0/s1 |
Clave InChI |
IYDWXYZUEBUWCQ-ZEQRLZLVSA-N |
SMILES isomérico |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C |
SMILES canónico |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |
Origen del producto |
United States |
Discovery and Preclinical Development of Kras G12c Inhibitors
Conceptual Breakthroughs in Targeting KRas G12C
The KRAS gene is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. nih.govaacrjournals.org The transformation of KRas from a challenging target to a druggable one was predicated on a pivotal discovery: the unique reactivity of the mutant cysteine residue at codon 12.
In 2013, researchers at the University of California, San Francisco, led by Kevan Shokat, proposed a novel strategy to target this specific mutation. acs.org They envisioned that the thiol group of the cysteine-12 residue could serve as a nucleophilic handle for a covalent inhibitor. acs.org This approach would allow a small molecule to form a permanent, irreversible bond with the KRas G12C protein, locking it in an inactive, GDP-bound state. nih.govcancer.gov This strategy bypasses the need for extremely high-affinity non-covalent binding, which had been a major hurdle. acs.org This discovery of using a covalent mechanism to target a previously inaccessible protein was a paradigm shift, proving that even proteins without traditional deep binding pockets could be drugged. nih.govmdpi.com
Early Generation Covalent Inhibitors (e.g., ARS-853, ARS-1620)
The conceptual breakthrough paved the way for the development of the first generation of KRas G12C covalent inhibitors. These early compounds, while not all clinically developed, were crucial for validating the therapeutic concept in vitro and in vivo.
A critical element in the success of these inhibitors was the identification of a previously unknown allosteric pocket on the KRas G12C protein. nih.govacs.org This pocket, located beneath the effector-binding Switch II loop and termed the Switch-II Pocket (S-IIP), is accessible only in the inactive, GDP-bound conformation of the protein. acs.orgnih.govmdpi.com The inhibitors were designed to bind non-covalently to this S-IIP, positioning a reactive electrophile in close proximity to the Cys12 residue to facilitate the covalent bond formation. acs.orgnih.gov Later structural studies also revealed a "cryptic pocket" formed by residues His95, Tyr96, and Gln99, which could be exploited for designing more potent inhibitors. nih.govnih.gov
The design of these inhibitors hinged on incorporating a "warhead"—a chemical group that could react specifically with the thiol of the Cys12 residue. cancer.gov Acrylamide (B121943) emerged as a common and effective electrophile for this purpose. nih.govpor-journal.com The development also involved creating thiol-reactive probes, such as those based on iodoacetamide, to study target engagement and identify potential off-target interactions. nih.gov The reactivity of the Cys12 thiol itself was found to be enhanced, with a depressed pKa of around 7.6, making it more susceptible to chemical ligation by these electrophiles. nih.gov
ARS-853 was one of the first such inhibitors to demonstrate significant cellular activity. nih.govpor-journal.com It was shown to selectively bind to the GDP-bound state of KRas G12C, covalently modifying Cys12 and trapping the protein in its inactive state. nih.govpor-journal.com Treatment of KRas G12C mutant lung cancer cells with ARS-853 led to a significant decrease in active, GTP-bound KRas and downstream signaling pathways like ERK and AKT phosphorylation. aacrjournals.orgnih.gov However, ARS-853 suffered from poor metabolic stability and low bioavailability, limiting its use to a tool compound. por-journal.comnih.gov
ARS-1620 was a second-generation inhibitor developed to overcome the limitations of ARS-853. nih.govfrontiersin.org By replacing a flexible linker with a more rigid quinazoline (B50416) scaffold, researchers improved the compound's drug-like properties. nih.gov ARS-1620 exhibited a 10-fold improvement in potency over ARS-853 in inhibiting the proliferation of KRAS G12C-mutated cells and demonstrated good oral bioavailability in mice. nih.govnih.gov Co-crystal structures confirmed that ARS-1620 also binds to the S-IIP and covalently modifies Cys12, validating this as a viable therapeutic strategy in vivo. acs.orgnih.gov
| Compound | Target | IC50 (H358 cells) | k_inact/K_I (M⁻¹s⁻¹) | Key Features |
| ARS-853 | KRas G12C | 2.5 µM nih.gov | 6.33 x 10² aacrjournals.org | First potent cellular inhibitor; poor bioavailability. nih.govpor-journal.com |
| ARS-1620 | KRas G12C | 0.12 µM nih.gov | 8.39 x 10² aacrjournals.org | Improved potency and oral bioavailability over ARS-853. nih.govnih.gov |
Subsequent Generations of Potent and Selective Covalent Inhibitors
Building on the success of the early tool compounds, subsequent research focused on optimizing inhibitor design to create potent, selective, and orally bioavailable drugs suitable for clinical use. This led to a wave of next-generation inhibitors, several of which have received regulatory approval or are in late-stage clinical trials.
The primary optimization strategy involved structure-based drug design, leveraging X-ray co-crystal structures of inhibitors bound to KRas G12C. acs.orgnih.gov Researchers systematically modified different parts of the inhibitor scaffold to enhance interactions with the S-IIP and the cryptic H95/Y96/Q99 pocket. acs.orgnih.gov For example, the development of AMG 510 involved modifying the quinazoline core of ARS-1620 to better occupy this cryptic pocket, which significantly boosted potency. nih.gov Another key strategy was to improve the kinetics of covalent bond formation (k_inact/K_I), leading to more rapid and efficient target engagement. aacrjournals.orgacs.org This involved fine-tuning the geometry and electronics of the electrophilic warhead and the linker connecting it to the core scaffold.
While sharing a common mechanism of covalently targeting Cys12, the new generation of inhibitors each possesses unique structural features that differentiate their binding modes and pharmacological properties.
AMG 510 (Sotorasib): Developed by Amgen, sotorasib (B605408) was the first KRas G12C inhibitor to be approved by the FDA. nih.gov Its structure features a quinazolinone core and an N-aryl substituent designed to form strong hydrophobic interactions within the H95 cryptic pocket. acs.orgnih.gov The isopropyl moiety on its pyridine (B92270) ring optimally fills this pocket, enhancing its potency. nih.gov
MRTX849 (Adagrasib): Developed by Mirati Therapeutics, adagrasib is another FDA-approved inhibitor with a distinct tetrahydropyridopyrimidine core. nih.govacs.org It demonstrates a longer half-life and wider tissue distribution compared to sotorasib. nih.gov Its structure allows it to form different interactions within the S-IIP, contributing to its high stability and potency. acs.orgnih.gov
JDQ443: This inhibitor from Novartis is structurally novel, featuring a pyrazole (B372694) core with a spiro-azetidine linker. nih.govnih.gov A key distinction is that its substituted indazole group makes novel interactions within the binding pocket without directly engaging the H95 residue. nih.govbioworld.com This unique binding mode may offer advantages in overcoming resistance mutations involving H95. bioworld.com
GDC-6036 (Divarasib): Divarasib, from Genentech/Roche, also binds in the allosteric S-IIP. rcsb.org However, structural analysis reveals that its binding induces a distinct conformation of the Switch-II loop compared to sotorasib and adagrasib. rcsb.org Molecular dynamics simulations suggest that a mutation at His95 negatively impacts GDC-6036's affinity, while a mutation at Tyr96 affects both GDC-6036 and another inhibitor, LY3537982. nih.govresearchgate.net
D-1553 (Garsorasib): Developed by InventisBio, D-1553 is a potent and selective oral inhibitor. frontiersin.orgnih.gov Its co-crystal structure shows a di-methyl substituted piperazine (B1678402) ring that adopts a "chair" conformation, contrasting with the "twist-boat" conformation seen with the mono-methyl substituted piperazine of AMG 510. researchgate.net
JAB-21822 (Glecirasib): This is another KRas G12C inhibitor being developed, with ongoing clinical trials.
RMC-6291: This compound represents a different approach. It is a KRASG12C(ON) inhibitor, meaning it binds to the active, GTP-bound state of the protein. It acts as a molecular glue, forming a tri-complex with KRAS G12C and cyclophilin A (CypA), leading to the inhibition of downstream signaling.
| Compound | Developer | Core Structure Feature | Unique Binding Interaction/Feature |
| AMG 510 (Sotorasib) | Amgen | Quinazolinone acs.org | Interacts with H95 cryptic pocket via isopropyl-pyridine group. nih.gov |
| MRTX849 (Adagrasib) | Mirati Therapeutics | Tetrahydropyridopyrimidine acs.org | Longer half-life and wider tissue distribution. nih.gov |
| JDQ443 | Novartis | Pyrazole with spiro-azetidine linker nih.govnih.gov | Binds without direct interaction with H95 residue. nih.govbioworld.com |
| GDC-6036 (Divarasib) | Genentech/Roche | N/A | Induces a distinct conformation of the Switch-II loop. rcsb.org |
| D-1553 (Garsorasib) | InventisBio | Di-methyl substituted piperazine researchgate.net | Piperazine ring adopts a "chair" conformation. researchgate.net |
| JAB-21822 (Glecirasib) | Jacobio | N/A | Under clinical investigation. |
| RMC-6291 | Revolution Medicines | N/A | Binds to the active (ON) state, forming a tri-complex with CypA. |
Molecular Mechanisms of Action of Kras G12c Inhibitors
Covalent Binding to Cysteine 12 (Cys12) in KRas G12C
The cornerstone of the mechanism of KRas G12C inhibitor 3 is its ability to form an irreversible covalent bond with the thiol group of the mutant cysteine 12 (Cys12) residue. researchgate.netnih.govacs.org This covalent interaction is highly specific to the G12C mutant, as wild-type KRas lacks a cysteine at this position. researchgate.net The inhibitor molecule is designed with a reactive electrophilic "warhead," often an acrylamide (B121943) group, which specifically targets and reacts with the nucleophilic cysteine. aacrjournals.org This targeted covalent modification permanently inactivates the KRas G12C oncoprotein. acs.orgucsf.edu
Targeting the Inactive GDP-Bound State (KRas-GDP)
KRas proteins function as molecular switches, cycling between an active, guanosine (B1672433) triphosphate (GTP)-bound "ON" state and an inactive, guanosine diphosphate (B83284) (GDP)-bound "OFF" state. aacrjournals.orgnih.gov The G12C mutation impairs the ability of KRas to hydrolyze GTP, leading to an accumulation of the active, signal-promoting GTP-bound form. acs.org this compound specifically targets and binds to the inactive, GDP-bound conformation of the KRas G12C protein. researchgate.netnih.govnih.govnih.gov
Mechanism of Trapping KRas G12C in the OFF-State
By binding to the GDP-bound state, this compound effectively traps the oncoprotein in its inactive conformation. nih.govnih.govaacrjournals.org This prevents the exchange of GDP for GTP, a crucial step for KRas activation that is facilitated by guanine (B1146940) nucleotide exchange factors (GEFs). nih.govascopubs.org The covalent bond ensures that the inhibitor remains bound, locking KRas G12C in the "OFF" state and thereby blocking downstream signaling pathways that drive cell proliferation and survival. jacobiopharma.comresearchgate.net
Role of KRas G12C Intrinsic GTPase Activity in Cycling
Although the G12C mutation impairs GTP hydrolysis, the mutant protein retains a low level of intrinsic GTPase activity. ascopubs.org This residual activity allows for a slow cycling between the GTP-bound and GDP-bound states. nih.govascopubs.org This dynamic cycling is essential for the inhibitor's action, as it provides the necessary window of opportunity for the drug to access and bind to the transiently formed GDP-bound state. nih.govaacrjournals.org The rate of this cycling can influence the inhibitor's effectiveness.
Allosteric Inhibition via the Switch II Pocket (S-IIP)
This compound acts as an allosteric inhibitor, binding to a pocket on the protein surface distinct from the active site where GTP/GDP binds. This binding site is known as the Switch II pocket (S-IIP). jacobiopharma.comtandfonline.comtandfonline.com
Structural Insights into Inhibitor-KRas Interactions
The binding of this compound to the Switch II pocket is a key structural feature of its mechanism. This pocket is typically cryptic or not fully formed in the active state of the protein but becomes accessible in the GDP-bound conformation. jacobiopharma.comnih.govtandfonline.com X-ray crystallography studies have revealed that the inhibitor fits snugly into this pocket, which is located near the Switch II region, a flexible loop that changes conformation upon nucleotide binding and is critical for protein-protein interactions. acs.orgacs.org The binding of the inhibitor not only covalently modifies Cys12 but also induces a conformational change that stabilizes the inactive state. ucsf.edu
Downstream Signaling Pathway Modulation
The constitutive activity of KRAS G12C leads to the hyperactivation of several downstream signaling pathways that are crucial for tumor growth and survival. By locking KRAS G12C in an inactive state, its inhibitors effectively suppress these pro-tumorigenic signals.
The RAF-MEK-ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is a primary and well-characterized effector of KRAS signaling. mdpi.comnih.gov Activation of this cascade is a key driver of uncontrolled cell proliferation in KRAS-mutant cancers. nih.gov
KRas G12C inhibitors potently and effectively block the activation of the RAF-MEK-ERK pathway. patsnap.comresearchgate.net By preventing KRAS G12C from binding to its effectors, these inhibitors lead to a significant reduction in the phosphorylation of key components of this cascade. aacrjournals.org Clinical and preclinical studies have consistently demonstrated that treatment with KRas G12C inhibitors such as divarasib, sotorasib (B605408), and adagrasib results in a marked decrease in the levels of phosphorylated CRAF (pCRAF), phosphorylated MEK (pMEK), and phosphorylated ERK (pERK). aacrjournals.orgverastem.com This inhibition of ERK signaling is a direct consequence of preventing the upstream activation by KRAS G12C and is a central component of the anti-tumor activity of these drugs. jacobiopharma.compatsnap.com However, adaptive feedback mechanisms can sometimes lead to the reactivation of this pathway, representing a potential mode of resistance. aacrjournals.org
Table 1: Effect of KRas G12C Inhibitors on RAF-MEK-ERK Pathway
| Inhibitor | Target Cell/Model | Observed Effect on RAF-MEK-ERK Pathway | Reference |
|---|---|---|---|
| Divarasib | KRAS G12C-mutant cancer models | Potent inhibition of downstream signaling, including the MAPK/ERK pathway. | patsnap.com |
| Sotorasib | KRAS G12C NSCLC cell lines | Robust inhibition of pERK. | verastem.com |
| Adagrasib | KRAS G12C cancer models | Inhibition of the MAPK pathway. | researchgate.net |
| Garsorasib (B12417717) (D-1553) | KRAS G12C mutant cells | Inhibition of the phosphorylation of the ERK signaling pathway. | frontiersin.org |
The phosphatidylinositol 3-kinase (PI3K)-AKT-mammalian target of rapamycin (B549165) (mTOR) pathway is another critical downstream effector of KRAS that regulates cell growth, metabolism, and survival. mdpi.commdpi.com While the RAF-MEK-ERK pathway is robustly inhibited by KRas G12C inhibitors, the effect on the PI3K-AKT-mTOR pathway can be more variable and less pronounced. nih.gov
Some studies indicate that KRas G12C inhibitors can lead to a reduction in the phosphorylation of AKT (pAKT) and the downstream mTOR effector S6 ribosomal protein (pS6). aacrjournals.org For instance, the inhibitor garsorasib has been shown to inhibit the phosphorylation of the AKT signaling pathway. frontiersin.org However, other research suggests that inhibition of this pathway is often incomplete. nih.govaacrjournals.org This incomplete suppression may be due to the fact that PI3K activation can be driven by other inputs, such as receptor tyrosine kinases (RTKs), independently of KRAS. nih.gov
Furthermore, the activation of the PI3K-AKT-mTOR pathway has been identified as a mechanism of both intrinsic and acquired resistance to KRas G12C inhibitors. aacrjournals.orgbiorxiv.orgfrontiersin.org In some cancer models, inhibition of KRAS G12C can lead to a feedback activation of RTKs, which in turn sustains PI3K signaling. mdpi.com This has led to the exploration of combination therapies, pairing KRas G12C inhibitors with PI3K or mTOR inhibitors, which has shown synergistic anti-tumor effects in preclinical models. nih.govaacrjournals.orgbiorxiv.org
Table 2: Effect of KRas G12C Inhibitors on PI3K-AKT-mTOR Pathway
| Inhibitor | Target Cell/Model | Observed Effect on PI3K-AKT-mTOR Pathway | Reference |
|---|---|---|---|
| Sotorasib | Sotorasib-resistant NSCLC models | Acquired resistance associated with PI3K/AKT/mTOR pathway activation. | biorxiv.org |
| ARS1620 | KRAS G12C NSCLC models | Failure to induce PI3K-AKT pathway inactivation identified as a resistance mechanism. | aacrjournals.org |
| Garsorasib (D-1553) | KRAS G12C mutant cells | Inhibition of the phosphorylation of the AKT signaling pathway. | frontiersin.org |
| AZD4625 | NCI-H358 cells (KRAS G12C) | Inhibition of pAKT and pS6 observed after 16 hours of treatment. | aacrjournals.org |
In addition to the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, KRAS interacts with a number of other effector proteins to drive tumorigenesis. Among these is the Ral guanine nucleotide exchange factor (RalGEF) family, which leads to the activation of the RalA and RalB small GTPases. nih.govbiorxiv.org The RalGEF-Ral pathway has been implicated in various aspects of cancer biology, including cell migration and invasion. nih.gov
Research indicates that KRAS G12C signaling preferentially activates the RalA/B and RAF/MEK/ERK pathways. researchgate.net Consequently, inhibitors that block KRAS G12C activity are expected to suppress signaling through the RalGEF-Ral pathway. researchgate.net While this is a recognized downstream pathway, the extent and clinical relevance of its inhibition by KRas G12C inhibitors are less extensively characterized in the literature compared to the MAPK and PI3K pathways. Studies have noted that KRAS G12C-expressing cells show a greater expression of RalA and RalB effectors compared to other KRAS mutants, suggesting a potential dependency that could be exploited by targeted inhibitors. nih.gov
Preclinical Efficacy Studies of Kras G12c Inhibitors
In Vitro Characterization
Detailed public data regarding the in vitro characterization of KRas G12C inhibitor 3 is not available. This includes:
Cell Line Sensitivity and Selectivity (KRas G12C vs. Wild-type)
Specific IC50 values for cell proliferation and target inhibition in KRAS G12C mutant versus KRAS wild-type cell lines have not been publicly disclosed.
Dose-Dependent Inhibition of Cell Proliferation and Viability
Data tables and graphs illustrating the dose-dependent effects of this compound on the proliferation and viability of various cancer cell lines are not available in the public domain.
Induction of Apoptosis and Cell Cycle Arrest
Specific experimental results from assays determining the induction of apoptosis (e.g., caspase activation, PARP cleavage) or effects on cell cycle distribution following treatment with this compound have not been published.
Analysis of Downstream Pathway Biomarkers (e.g., pERK, pAKT)
While inhibition of the KRAS pathway is the intended mechanism, specific data from Western blots or other assays showing the dose-dependent reduction of phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) in response to this compound are not publicly available.
In Vivo (Non-Human) Models
While strong tumor regression in a mouse xenograft model has been mentioned, specific details of these studies are not available in the public literature. crownbio.com
Xenograft Models (Cell-Derived and Patient-Derived)
Quantitative data from cell-derived xenograft (CDX) or patient-derived xenograft (PDX) models, such as tumor growth inhibition (TGI) percentages, tumor volume measurements over time, and the specific models used, have not been publicly reported for this compound.
Mechanisms of Resistance to Kras G12c Inhibition Preclinical Focus
On-Target Resistance Mechanisms
On-target resistance mechanisms involve genetic changes within the KRAS gene itself, which either prevent the inhibitor from binding effectively or enhance the oncogenic signaling of the KRAS protein.
Acquisition of Secondary KRAS Mutations
A primary mechanism of acquired resistance is the development of secondary mutations in the KRAS gene. ascopost.comfrontiersin.org These mutations can occur at various positions and confer resistance through different means.
Mutations Affecting the Switch-II Pocket: KRAS G12C inhibitors bind to a specific region of the protein known as the switch-II pocket. frontiersin.orgaacrjournals.org Secondary mutations within or near this pocket can sterically hinder the inhibitor from binding. Preclinical studies have identified several such mutations, including those at codons Y96, H95, and R68. ascopost.comfrontiersin.org For instance, mutations like Y96D/C/S and H95D/Q/R directly impact the inhibitor's binding site. ascopost.comfrontiersin.orgnih.gov
Mutations Enhancing GTP-Bound State: Some secondary mutations promote the active, GTP-bound state of KRAS, thereby overriding the inhibitor's effect. Mutations such as Q61H, A59T/S, and G13D can either decrease the intrinsic GTPase activity of KRAS or enhance the exchange of GDP for GTP, leading to a constitutively active protein. nih.govfrontiersin.org The Q99L mutation has also been identified as conferring resistance to adagrasib. nih.gov
Differential Resistance Profiles: Interestingly, preclinical models have shown that different secondary mutations can confer varying degrees of resistance to different KRAS G12C inhibitors. nih.gov For example, while mutations like G13D, R68M, and A59S/T showed high resistance to sotorasib (B605408), they remained sensitive to adagrasib in vitro. Conversely, the Q99L mutation conferred resistance to adagrasib but not to sotorasib. nih.gov This suggests the potential for sequential therapy with different inhibitors in some cases of acquired resistance.
| Secondary KRAS Mutation | Mechanism of Resistance | Reported in Preclinical Models | References |
|---|---|---|---|
| Y96D/C/S | Steric hindrance of inhibitor binding in the switch-II pocket | Yes | ascopost.comfrontiersin.orgnih.gov |
| H95D/Q/R | Steric hindrance of inhibitor binding in the switch-II pocket | Yes | ascopost.comfrontiersin.orgfrontiersin.org |
| Q61H | Promotes the active GTP-bound state | Yes | ascopost.com |
| A59T/S | Promotes GDP to GTP nucleotide exchange | Yes | nih.govfrontiersin.org |
| R68S | Affects the switch-II pocket, impeding inhibitor binding | Yes | ascopost.comfrontiersin.org |
| Q99L | Confers resistance to adagrasib | Yes | nih.gov |
| G12D/R/V/W | Reactivation of the KRAS downstream pathway | Yes | nih.govfrontiersin.org |
| G13D | Decreases GTP hydrolysis | Yes | nih.govfrontiersin.org |
Amplification of Mutant KRAS G12C Allele
Another significant on-target resistance mechanism is the amplification of the KRAS G12C allele. nih.govaacrjournals.orgresearchgate.net This leads to an overproduction of the KRAS G12C protein, effectively overwhelming the concentration of the inhibitor and allowing for sustained downstream signaling. aacrjournals.org Preclinical xenograft models have demonstrated that tumor growth resumption following initial treatment with a KRAS G12C inhibitor is often accompanied by a progressive increase in KRAS G12C amplification. aacrjournals.org This suggests that the increased dosage of the oncoprotein can render the therapeutic concentration of the inhibitor insufficient to achieve complete target suppression. aacrjournals.org This mechanism has also been observed in patients who developed resistance to KRAS G12C inhibitors. mdpi.com
Alterations in KRAS Nucleotide Cycling Dynamics
The efficacy of KRAS G12C inhibitors is dependent on the natural cycling of the KRAS protein between its inactive GDP-bound state and its active GTP-bound state. The inhibitors preferentially bind to the inactive form. frontiersin.orgfrontiersin.org Therefore, alterations that accelerate the nucleotide exchange process, favoring the active GTP-bound state, can lead to resistance. nih.govfrontiersin.org Preclinical studies have shown that factors that promote the activity of guanine (B1146940) nucleotide exchange factors (GEFs), such as SOS1, can reduce the efficacy of KRAS G12C inhibitors by increasing the pool of active KRAS G12C-GTP. frontiersin.org Conversely, the inhibition of proteins like SHP2, which promotes the conversion of KRAS to its active state, can enhance the effectiveness of G12C inhibitors. mdpi.comnih.gov
Non-Genetic Resistance Mechanisms
Epithelial-to-Mesenchymal Transition (EMT)
Epithelial-to-mesenchymal transition (EMT) is a cellular program that has been identified as a potent non-genetic mechanism of both intrinsic and acquired resistance to KRAS G12C inhibitors in preclinical studies. scispace.comnih.govnih.gov During EMT, cancer cells lose their epithelial characteristics and gain mesenchymal features, leading to changes in signaling pathways and drug sensitivity.
Preclinical research has shown that the induction of EMT in KRAS G12C-mutant lung cancer cell lines leads to both intrinsic and acquired resistance to the KRAS G12C inhibitor AMG510. scispace.comnih.gov In these EMT-induced cells, the PI3K pathway remains active even in the presence of the KRAS G12C inhibitor. scispace.com This sustained PI3K signaling appears to be a key driver of resistance in the context of EMT. nih.gov
The mechanism by which EMT promotes resistance is linked to the rewiring of signaling networks. In EMT-induced resistant cells, the PI3K pathway is often dominantly regulated by the insulin-like growth factor receptor (IGFR)-insulin receptor substrate 1 (IRS1) pathway, making it less dependent on KRAS signaling. nih.gov This highlights how a change in cell state can fundamentally alter the signaling dependencies of a cancer cell.
Furthermore, analysis of tumors with acquired resistance to sotorasib has revealed the activation of EMT programs. nih.gov This suggests that EMT is not just a laboratory phenomenon but a clinically relevant mechanism of resistance. The table below summarizes key preclinical findings related to EMT-mediated resistance.
| Finding | Model System | Implication | Reference |
| EMT induces intrinsic and acquired resistance to AMG510. | Lung cancer cell lines | EMT is a direct cause of resistance. | scispace.comnih.gov |
| PI3K pathway remains active in EMT-induced resistant cells. | Lung cancer cell lines | Sustained PI3K signaling is a key driver of resistance in the EMT context. | scispace.comnih.gov |
| Activation of EMT programs in tumors with acquired resistance. | Patient-derived models | EMT is a clinically relevant resistance mechanism. | nih.gov |
Protein Re-localization (e.g., MRAS/SHOC2)
A novel non-genetic resistance mechanism involves the re-localization of proteins, which can lead to the reactivation of signaling pathways. Preclinical studies have identified a specific mechanism involving the mis-localization of the polarity protein Scribble, which in turn induces the expression of MRAS, a member of the RAS superfamily. nih.govresearchgate.net
Inhibition of the MAPK pathway with KRAS G12C inhibitors can induce the re-localization of Scribble in oncogene-addicted lung cancer models. nih.gov This mis-localization of Scribble leads to the suppression of the Hippo-YAP signaling pathway, resulting in the nuclear translocation of YAP. nih.gov Once in the nucleus, YAP acts as a transcription factor and induces the expression of MRAS. nih.gov
The newly expressed MRAS protein then forms a complex with SHOC2, a scaffold protein that positively regulates the RAS pathway. nih.govresearchgate.net This MRAS-SHOC2 complex effectively reactivates the MAPK signaling cascade, creating a feedback loop that bypasses the inhibition of KRAS G12C. nih.gov Preclinical experiments have shown that preventing either YAP activation or MRAS induction can enhance the efficacy of KRAS G12C inhibitors in vivo. nih.gov This highlights the importance of protein localization and the intricate signaling networks that can be rewired to confer drug resistance.
| Protein | Role in Resistance | Consequence | Reference |
| Scribble | Mis-localization induced by MAPK pathway inhibition. | Suppresses Hippo-YAP signaling, leading to YAP nuclear translocation. | nih.gov |
| YAP | Nuclear translocation and activation as a transcription factor. | Induces the expression of MRAS. | nih.gov |
| MRAS | Induced expression and formation of a complex with SHOC2. | Reactivation of the MAPK signaling pathway. | nih.govresearchgate.net |
| SHOC2 | Forms a complex with MRAS. | Facilitates the reactivation of MAPK signaling. | nih.govresearchgate.net |
Tumor Microenvironment Rewiring
The tumor microenvironment (TME) is increasingly recognized as a key player in mediating resistance to targeted therapies, including KRAS G12C inhibitors. nih.govfrontiersin.org Preclinical and clinical studies suggest that the TME can be remodeled in response to KRAS G12C inhibition, leading to a more immunosuppressive environment and contributing to resistance. nih.govnih.gov
KRAS G12C mutations are often associated with an immunosuppressive TME. nih.gov While KRAS G12C inhibitors can initially recondition the TME by reducing the expression of immunosuppressive factors and increasing the infiltration of immune cells, the TME can adapt and contribute to acquired resistance. nih.gov
A comprehensive analysis of a patient with KRAS G12C-mutant NSCLC who developed resistance to sotorasib revealed significant changes in the TME of the resistant tumors. nih.gov These changes included alterations in angiogenesis and coagulation pathways, as well as metabolic reprogramming within the tumor and surrounding stroma. nih.gov The resistant tumor was also found to have a reduced adaptive immune cell population, suggesting immune escape as a component of the resistance mechanism. nih.gov
Preclinical models have shown that KRAS G12C inhibition can lead to a reversal of immunosuppressive signaling. nih.gov However, the rewiring of the TME during the development of acquired resistance can counteract these initial positive effects. This highlights the need for combination therapies that not only target the cancer cells but also modulate the TME to prevent or overcome resistance. nih.govfrontiersin.org
| TME Component | Change in Resistance | Implication | Reference |
| Immune Cells | Reduced adaptive immune cell population in resistant tumors. | Immune escape contributes to resistance. | nih.gov |
| Angiogenesis | Alterations in angiogenesis pathways. | Remodeling of the tumor vasculature may support resistance. | nih.gov |
| Metabolism | Reprogramming of metabolism in the tumor and stroma. | Metabolic adaptation can fuel resistant tumor growth. | nih.gov |
| Immune Signaling | Initial reversal of immunosuppressive signaling can be overcome by TME rewiring. | The TME is a dynamic factor in the development of resistance. | nih.gov |
Table of Compound and Protein Names
| Name | Type |
| Adagrasib | KRAS G12C Inhibitor |
| AMG510 (Sotorasib) | KRAS G12C Inhibitor |
| Copanlisib | PI3K Inhibitor |
| Sotorasib | KRAS G12C Inhibitor |
| BRAF | Protein (Serine/Threonine Kinase) |
| MEK (MAP2K1) | Protein (Serine/Threonine Kinase) |
| ERK | Protein (Serine/Threonine Kinase) |
| DUSP | Protein (Dual-Specificity Phosphatase) |
| SPRY | Protein (Sprouty Homolog) |
| PI3K | Protein (Phosphoinositide 3-Kinase) |
| AKT | Protein (Serine/Threonine Kinase) |
| mTOR | Protein (Serine/Threonine Kinase) |
| PIK3CA | Gene (encodes PI3K catalytic subunit) |
| PTEN | Protein (Tumor Suppressor) |
| CDKN2A | Gene (encodes p16INK4a and p14ARF) |
| RB1 | Protein (Tumor Suppressor) |
| CDK4/6 | Protein (Cyclin-Dependent Kinase) |
| IGFR | Protein (Insulin-like Growth Factor Receptor) |
| IRS1 | Protein (Insulin Receptor Substrate 1) |
| Scribble | Protein (Polarity Protein) |
| YAP | Protein (Transcriptional Coactivator) |
| MRAS | Protein (RAS Superfamily) |
| SHOC2 | Protein (Scaffold Protein) |
Adaptive Signaling Network Changes
In the landscape of targeted cancer therapy, the development of inhibitors against the KRas G12C mutation has marked a significant breakthrough. However, the efficacy of these inhibitors is often curtailed by the emergence of resistance. A critical mechanism underpinning this resistance is the adaptive reprogramming of signaling networks within the cancer cells. This section delves into the preclinical findings that illuminate the intricate and dynamic changes in signaling pathways that cancer cells undergo to circumvent the inhibitory effects of KRas G12C-targeting agents.
While specific preclinical data on the adaptive signaling responses to "KRas G12C inhibitor 3" are not extensively available in the public domain, the broader research on the class of KRas G12C inhibitors provides a comprehensive framework for understanding these resistance mechanisms. The findings from studies on molecules like sotorasib and adagrasib are considered representative of the challenges faced by this class of drugs, including "this compound."
Feedback Reactivation of the MAPK Pathway
A predominant adaptive response to KRas G12C inhibition is the rapid feedback reactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Preclinical models have consistently demonstrated that while KRas G12C inhibitors effectively suppress the activity of the mutant KRas protein, this inhibition is often transient.
Initial treatment with a KRas G12C inhibitor leads to a decrease in the phosphorylation of downstream effectors such as MEK and ERK. nih.gov However, within a short period, a rebound in the phosphorylation levels of these proteins is observed, indicating the reactivation of the pathway. nih.gov This reactivation occurs despite the continued suppression of the targeted KRas G12C mutant. nih.gov
This feedback loop is frequently driven by the upregulation and activation of receptor tyrosine kinases (RTKs). nih.gov Preclinical studies have identified several RTKs that can become activated in response to KRas G12C inhibition, including the epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), and others. nih.govaacrjournals.org The specific RTK involved can vary depending on the cancer type and the cellular context. nih.gov For instance, in colorectal cancer models, EGFR-mediated feedback is a major driver of resistance. researchgate.net
The activation of these RTKs leads to the stimulation of wild-type RAS isoforms (HRAS and NRAS), which are also present in the cancer cells. nih.govnih.gov This activation of wild-type RAS effectively bypasses the inhibited KRas G12C, leading to the reactivation of the MAPK pathway and continued cell proliferation and survival. nih.gov
Role of SHP2 in Adaptive Resistance
The protein tyrosine phosphatase SHP2 has emerged as a critical node in mediating adaptive resistance to KRas G12C inhibitors. mdpi.com SHP2 acts as a downstream signaling molecule for multiple RTKs and is essential for the full activation of the RAS-MAPK pathway. mdpi.com
Preclinical research has shown that inhibition of SHP2 can prevent the feedback reactivation of the MAPK pathway and enhance the efficacy of KRas G12C inhibitors. mdpi.com By blocking SHP2, the signal from the activated RTKs cannot be effectively transmitted to RAS, thus preventing the bypass mechanism. mdpi.com Combination therapy with a KRas G12C inhibitor and a SHP2 inhibitor has been shown in preclinical models to lead to a more sustained inhibition of MAPK signaling and improved anti-tumor activity. mdpi.com
Activation of Parallel Signaling Pathways
Beyond the MAPK pathway, cancer cells can adapt to KRas G12C inhibition by activating parallel signaling cascades to sustain their growth and survival. The Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway is another crucial signaling axis that can be leveraged by cancer cells to develop resistance.
Preclinical evidence suggests that in some contexts, inhibition of the MAPK pathway can lead to a compensatory upregulation of the PI3K pathway. This can occur through various mechanisms, including the relief of negative feedback loops that normally exist between the two pathways. The activation of the PI3K pathway can promote cell survival and proliferation, thereby diminishing the therapeutic effect of the KRas G12C inhibitor.
The following table summarizes key preclinical findings on adaptive signaling changes in response to KRas G12C inhibition, which are likely relevant for understanding the resistance mechanisms to "this compound".
| Adaptive Mechanism | Key Signaling Molecules Involved | Consequence | Supporting Preclinical Evidence |
| MAPK Pathway Reactivation | EGFR, FGFR, other RTKs, Wild-type RAS (HRAS, NRAS), MEK, ERK | Sustained proliferative signaling despite KRas G12C inhibition. | Rebound phosphorylation of MEK and ERK observed after initial inhibition. nih.gov Activation of wild-type RAS isoforms demonstrated in response to treatment. nih.govnih.gov |
| SHP2-Mediated Resistance | SHP2, various RTKs | Facilitates signal transduction from activated RTKs to the RAS-MAPK pathway. | Inhibition of SHP2 in combination with KRas G12C inhibitors enhances anti-tumor activity and prevents MAPK pathway rebound. mdpi.com |
| Activation of Parallel Pathways | PI3K, AKT, mTOR | Provides an alternative route for cell survival and proliferation signals. | Upregulation of PI3K pathway activity observed in some models following MAPK pathway inhibition. |
It is important to underscore that these adaptive signaling network changes represent a dynamic and heterogeneous process. The specific mechanisms of resistance can vary between different tumor types and even between individual patients. A deeper understanding of these adaptive responses at a preclinical level is crucial for the development of rational combination therapies to overcome resistance and improve the clinical outcomes for patients treated with KRas G12C inhibitors like "this compound".
Preclinical Combination Strategies to Overcome Resistance
Rationale for Combination Therapies
The primary driver for exploring combination therapies is the emergence of adaptive resistance, a phenomenon where cancer cells rewire their signaling networks to bypass the inhibition of a single target. frontiersin.orgresearchgate.net
Addressing Adaptive Resistance Pathways
Upon inhibition of KRAS G12C, tumor cells can reactivate the MAPK (mitogen-activated protein kinase) pathway and other critical survival pathways. aacrjournals.orgnih.gov This reactivation is a key mechanism of adaptive resistance. The blockade of KRAS G12C can lead to a feedback loop, often involving upstream receptor tyrosine kinases (RTKs), which then reactivates wild-type RAS isoforms or downstream effectors. researchgate.netaacrjournals.org This circumvents the intended therapeutic blockade. Preclinical studies have demonstrated that this feedback reactivation can occur through various RTKs, with no single RTK being universally critical across all cancer models. aacrjournals.org Furthermore, resistance can emerge through diverse mechanisms including secondary mutations in the KRAS gene, amplification of the KRAS G12C allele, or histologic transformation of the tumor. ascopubs.org These findings underscore the necessity of a multi-pronged attack to prevent these escape routes.
Enhancing Anti-Tumor Efficacy and Durability
By simultaneously targeting multiple nodes within the oncogenic signaling network, combination therapies aim to achieve a more profound and durable anti-tumor effect than is possible with monotherapy. aacrjournals.org The goal is to not only induce a stronger initial response but also to prevent or significantly delay the onset of resistance, which often curtails the long-term benefits of targeted agents. aacrjournals.org Preclinical models have shown that combining KRas G12C inhibitor 3 with agents that block these escape pathways can lead to synergistic tumor growth inhibition and, in some cases, tumor regression. aacrjournals.orgjacobiopharma.com This strategy of vertical pathway inhibition—targeting the same pathway at different points—is a cornerstone of efforts to improve the clinical outcomes for patients with KRAS G12C-mutated cancers. aacrjournals.org
Targeting Upstream Signaling Components
A key strategy to overcome adaptive resistance is to co-inhibit upstream components that are responsible for the reactivation of RAS signaling.
Combinations with EGFR Inhibitors
Rationale: A prominent mechanism of resistance to KRAS G12C inhibition, particularly in colorectal cancer (CRC), is the feedback activation of the Epidermal Growth Factor Receptor (EGFR). d-nb.infofrontiersin.org EGFR signaling can promote the conversion of KRAS from its inactive (GDP-bound) state to its active (GTP-bound) state, thereby counteracting the effect of this compound, which preferentially binds to the inactive form. aacrjournals.orgd-nb.info
Preclinical Findings: In vitro studies on KRAS G12C-mutated CRC cell lines have shown high baseline RTK activity and a significant rebound in phospho-ERK levels after treatment with a KRAS G12C inhibitor alone. frontiersin.orgnih.gov Co-administration of an EGFR inhibitor, such as cetuximab, with a KRAS G12C inhibitor demonstrated synergistic anti-tumor activity in both cell line and patient-derived xenograft (PDX) models of CRC. d-nb.infonih.gov This combination leads to more complete inhibition of MAPK/PI3K signaling and induces higher levels of apoptosis. d-nb.info
| Preclinical Model | Combination | Key Finding |
| KRAS G12C CRC Cell Lines | This compound + Cetuximab | Synergistic inhibition of cell proliferation and enhanced apoptosis. d-nb.info |
| CRC Patient-Derived Xenografts | This compound + Cetuximab | Significant tumor growth inhibition compared to either agent alone. frontiersin.orgnih.gov |
| H358 Lung Cancer Cells | KRas G12C inhibitor + EGFR inhibitor | Increased engagement of the inactive KRAS G12C protein by the inhibitor. d-nb.info |
Combinations with SHP2 Inhibitors
Rationale: SHP2 (Src homology 2 domain-containing phosphatase) is a crucial non-receptor protein tyrosine phosphatase that functions upstream of RAS. frontiersin.org It plays a vital role in mediating signaling from multiple RTKs to activate RAS. aacrjournals.org Therefore, inhibiting SHP2 can prevent the reactivation of the RAS-MAPK pathway that occurs in response to KRAS G12C inhibition, making it an attractive combination partner. frontiersin.org
Preclinical Findings: Preclinical studies have shown that combining a KRAS G12C inhibitor with a SHP2 inhibitor can overcome adaptive resistance and lead to sustained pathway suppression. aacrjournals.org This combination has demonstrated synergistic anti-tumor effects in various preclinical models, including those resistant to KRAS G12C inhibitor monotherapy. jacobiopharma.comprnewswire.com For instance, in models where KRAS G12C amplification led to resistance, the combination of a KRAS G12C inhibitor and a SHP2 inhibitor suppressed the enhanced MAPK signaling and resulted in tumor suppression. aacrjournals.org Furthermore, this combination can remodel the tumor microenvironment, depleting immunosuppressive cells and activating anti-tumor T and NK cells. bmj.com
| Preclinical Model | Combination | Key Finding |
| KRAS G12C-mutant Cancer Cell Lines | Glecirasib + JAB-3312 | Potent anti-tumor effect in vitro. jacobiopharma.com |
| KRAS G12C-mutant Xenograft Models | Glecirasib + JAB-3312 | Enhanced in vivo anti-tumor effect. jacobiopharma.com |
| KRAS G12C Inhibitor-Resistant Models | JAB-21822 + JAB-3312 | Synergistic inhibition of tumor growth. jacobiopharma.comprnewswire.com |
| Immune-cold NSCLC Mouse Model | KRAS G12C(ON) inhibitor + SHP2 inhibitor | Sensitized tumors to immunotherapy and led to tumor rejection. bmj.com |
Combinations with SOS1 Inhibitors
Rationale: Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that directly facilitates the activation of KRAS by promoting the exchange of GDP for GTP. aacrjournals.org By inhibiting SOS1, the pool of active, GTP-bound KRAS is reduced, shifting the equilibrium towards the inactive, GDP-bound state. This action complements this compound, which covalently binds to and traps the inactive state. boehringer-ingelheim.comboehringer-ingelheim.com This dual blockade is hypothesized to create a more profound and durable inhibition of KRAS signaling. nih.gov
Preclinical Findings: Preclinical data have shown that combining a KRAS G12C inhibitor with a SOS1 inhibitor, such as BI 1701963 or MRTX0902, leads to increased anti-tumor activity compared to either agent alone. aacrjournals.orgboehringer-ingelheim.comcrownbio.com This combination results in a further reduction of active RAS-GTP levels and more significant downregulation of the MAPK pathway. nih.gov In KRAS G12C-mutant xenograft models, the combination augmented antitumor efficacy in a majority of the models tested. aacrjournals.org This strategy addresses both intrinsic and acquired resistance mechanisms by preventing the reactivation of both mutant and wild-type KRAS. nih.gov
| Preclinical Model | Combination | Key Finding |
| KRAS G12C-mutant Cancer Models | KRAS G12C inhibitor + SOS1 inhibitor (BI 1701963) | Synergistic anti-tumor activity. boehringer-ingelheim.com |
| KRAS G12C-mutant Xenograft Models | Adagrasib + SOS1 inhibitor (MRTX0902) | Enhanced antitumor efficacy in 8 of 12 models. aacrjournals.org |
| KRAS-mutant CRC PDX Models | SOS1 inhibitor (BI 1701963) + MEK inhibitor (Trametinib) | Robust antitumor efficacy and attenuated adaptive resistance. d-nb.info |
Targeting Downstream Effector Pathways
Targeting Downstream Effector Pathways
Resistance to KRAS G12C inhibitors often involves the reactivation of downstream signaling cascades, most notably the MAPK and PI3K/AKT/mTOR pathways. nih.govmdpi.com This has led to extensive preclinical investigation into vertical inhibition strategies, aiming to block these pathways at multiple nodes simultaneously.
The RAS-RAF-MEK-ERK (MAPK) pathway is a primary signaling route for KRAS. verastem.com While KRAS G12C inhibitors block the initial signal, adaptive feedback mechanisms can lead to the reactivation of this pathway, limiting their effectiveness. mdpi.com Combining a KRAS G12C inhibitor with a MEK inhibitor offers a rational approach for a more profound and sustained blockade of MAPK signaling.
Table 1: Preclinical Data on KRAS G12C Inhibitor and MEK Inhibitor Combinations
| KRAS G12C Inhibitor | MEK Inhibitor | Cancer Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| General | Trametinib | KRAS G12C-mutated solid tumors | Combination investigated in clinical trials due to preclinical evidence of synergistic effect. | nih.gov |
The PI3K/AKT/mTOR pathway is another critical downstream effector of RAS, regulating cell growth, proliferation, and survival. frontiersin.org Its activation can mediate resistance to KRAS G12C inhibition, often acting as a bypass track when the MAPK pathway is blocked. researchgate.netaacrjournals.org Preclinical evidence strongly supports the combination of KRAS G12C inhibitors with inhibitors of the PI3K/AKT/mTOR cascade to overcome this resistance.
Studies using panels of non-small cell lung cancer (NSCLC) models have shown that response to the KRAS G12C inhibitor ARS-1620 is heterogeneous. aacrjournals.org Resistance in some models was linked to a failure to suppress the PI3K/AKT pathway. researchgate.netaacrjournals.org Combining ARS-1620 with PI3K inhibitors, such as the pan-PI3K inhibitor GDC0941, or mTOR inhibitors like RAD001, effectively overcame this resistance in both cell lines and in vivo patient-derived xenograft (PDX) models. researchgate.net This combination strategy demonstrated broad sensitizing effects across various models, suggesting its potential for wide applicability. aacrjournals.orgascopubs.org The combination of sotorasib (B605408) with an mTORC1/2 inhibitor also showed efficacy in preclinical models of pancreatic ductal adenocarcinoma. biorxiv.org
Table 2: Preclinical Data on KRAS G12C Inhibitor and PI3K/AKT/mTOR Pathway Inhibitor Combinations
| KRAS G12C Inhibitor | PI3K/AKT/mTOR Inhibitor | Cancer Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| ARS-1620 | GDC0941 (PI3K inhibitor) | ARS-1620-resistant NSCLC cell lines (HCC44, H2122, SW1573) and xenografts | Combination was effective in vitro and in vivo in models resistant to single-agent KRAS G12C inhibition. | researchgate.netaacrjournals.org |
| ARS-1620 | BYL719 (PI3Kα inhibitor) | NSCLC cell lines | Showed synergistic effects with ARS-1620. | aacrjournals.org |
| Sotorasib (AMG 510) | Sapanisertib (mTORC1/2 inhibitor), Ipatasertib (AKT inhibitor) | Spheroids from patient-derived cells (KRAS G12C) | Dual pathway inhibition demonstrated combination activity. | biorxiv.org |
Cell cycle dysregulation is a hallmark of cancer, and the Cyclin D-CDK4/6-RB axis is a key driver of cell proliferation downstream of KRAS signaling. nih.gov In many KRAS-mutant cancers, particularly pancreatic cancer, the CDKN2A tumor suppressor gene, which encodes the natural CDK4/6 inhibitor p16INK4A, is inactivated. nih.govaacrjournals.org This provides a strong rationale for combining KRAS G12C inhibitors with pharmacological CDK4/6 inhibitors like palbociclib (B1678290) and abemaciclib.
Preclinical studies have demonstrated that this combination can be highly effective. aacrjournals.org In KRAS G12C-mutant NSCLC models with CDKN2A deletions, combining CDK4/6 inhibitors (e.g., PRT3645) with KRAS G12C inhibitors (adagrasib, sotorasib) led to enhanced anti-tumor efficacy. ascopubs.orgpreludetx.com The combination of a KRAS G12C inhibitor with KPT9274, a PAK4 inhibitor, was also shown to reduce the expression of CDK4, CDK6, and Cyclin D1, leading to cell-cycle arrest. aacrjournals.org
Table 3: Preclinical Data on KRAS G12C Inhibitor and CDK4/6 Inhibitor Combinations
| KRAS G12C Inhibitor | CDK4/6 Inhibitor / Related Agent | Cancer Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| Adagrasib (MRTX849), Sotorasib (AMG 510) | PRT3645 | KRAS G12C NSCLC xenograft models (H2122, SW1573) with p16 deletion | Enhanced anti-tumor efficacy and synergy observed in vitro and in vivo. | preludetx.com |
| Adagrasib (MRTX849) | KPT9274 (PAK4 inhibitor) | Pancreatic cancer cells (MIA PaCa-2) | Combination reduced protein expression of CDK4, CDK6, and Cyclin D1. | aacrjournals.org |
Targeting RAF, a key kinase directly downstream of RAS, represents another vertical inhibition strategy. The dual RAF/MEK inhibitor VS-6766 has shown promise in preclinical models when combined with KRAS G12C inhibitors. verastem.com By inhibiting both RAF and MEK, VS-6766 avoids the paradoxical pMEK induction seen with MEK-only inhibitors, leading to a more thorough suppression of the MAPK pathway. verastem.com In preclinical studies, the combination of VS-6766 with sotorasib or adagrasib demonstrated strong synergy in KRAS G12C mutant non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer cell lines. verastem.com
Table 4: Preclinical Data on KRAS G12C Inhibitor and RAF Inhibitor Combinations
| KRAS G12C Inhibitor | RAF/MEK Inhibitor | Cancer Model | Key Findings | Reference(s) |
|---|
Aurora Kinase A (AURKA) is a protein involved in cell division that also functions as a downstream effector of KRAS, amplifying RAS signaling. aacr.org AURKA activation has been identified as a key mechanism of both intrinsic and acquired resistance to KRAS G12C inhibitors. aacr.orgresearchgate.netjci.org This occurs because AURKA can help stimulate the synthesis of new KRAS G12C protein, allowing cells to evade inhibition. frontiersin.org
Consequently, combining KRAS G12C inhibitors with AURKA inhibitors presents a viable strategy to overcome this resistance. researchgate.net Preclinical studies have shown that the selective AURKA inhibitor VIC-1911, when combined with sotorasib, had synergistic activity in KRAS G12C-mutant lung cancer cells that were intrinsically resistant to sotorasib. aacr.orgresearchgate.net Similarly, the combination of the AURKA inhibitor alisertib (B1683940) with the EGFR inhibitor erlotinib (B232) showed synergy in KRAS-mutant NSCLC models, highlighting the interconnectedness of these pathways. aacrjournals.org
Table 5: Preclinical Data on KRAS G12C Inhibitor and AURKA Inhibitor Combinations
| KRAS G12C Inhibitor | AURKA Inhibitor | Cancer Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| Sotorasib | VIC-1911 | Sotorasib-resistant KRAS G12C-mutated NSCLC cells | Synergistic antitumor effects observed; combination overcame intrinsic resistance. | aacr.orgresearchgate.net |
Targeting Other Molecular Pathways Implicated in Resistance
Resistance to KRAS G12C inhibition is complex and can be driven by a diverse array of molecular alterations beyond the canonical downstream pathways. ascopubs.org These include upstream feedback reactivation, activation of parallel signaling pathways, and changes in the tumor microenvironment. frontiersin.orgjci.org
Preclinical research has identified several other promising combination strategies:
SHP2 and SOS1 Inhibitors: Upstream signaling molecules like SHP2 and SOS1 promote the active, GTP-bound state of RAS. frontiersin.org Inhibiting these proteins can synergize with KRAS G12C inhibitors. The combination of a KRAS G12C inhibitor (ARS-1620) with a SHP2 inhibitor (SHP099) led to enhanced tumor regression in xenograft models. frontiersin.org Similarly, combining sotorasib with a SOS1 inhibitor (BI-3406) resulted in diminished ERK pathway activity. frontiersin.org
Receptor Tyrosine Kinase (RTK) Inhibitors: A common adaptive resistance mechanism is the feedback reactivation of upstream RTKs such as EGFR, FGFR, and MET. frontiersin.orgmdpi.com This leads to renewed signaling through the MAPK and/or PI3K pathways. Preclinical studies have shown that combining KRAS G12C inhibitors with RTK inhibitors (e.g., cetuximab for EGFR, crizotinib (B193316) for MET) can overcome this resistance, particularly in models of colorectal cancer and NSCLC with MET amplification. frontiersin.orgnih.govbohrium.com
WEE1 Inhibitors: In models of acquired resistance to KRAS G12C inhibitors, the combination of an AURKA inhibitor (VIC-1911) with a WEE1 inhibitor (adavosertib) has shown efficacy. aacr.org More directly, the WEE1 inhibitor azenosertib (B8217948) has demonstrated synergistic tumor growth inhibition when combined with multiple KRAS G12C inhibitors in preclinical models of NSCLC, CRC, and pancreatic cancer, including in models with acquired resistance. aacrjournals.org
Other Targets: Preclinical data have also suggested potential for combinations with inhibitors of focal adhesion kinase (FAK), the Wnt/β-catenin pathway, and autophagy (ULK1/2), which have all been implicated in resistance to KRAS G12C inhibition. ascopubs.orgaacrjournals.orgresearchgate.netelifesciences.org
Preclinical Investigations of Immunomodulatory Combinations
Oncogenic KRAS signaling is known to foster an immunosuppressive tumor microenvironment (TME). aacrjournals.orgaacrjournals.org KRAS G12C inhibitors have been shown to not only directly inhibit tumor cell growth but also to modulate the TME, making it more susceptible to immune attack.
Preclinical studies have demonstrated that KRAS G12C inhibition can recondition the TME. aacrjournals.org Treatment with KRAS G12C inhibitors has been observed to increase the infiltration of CD8+ T cells, enhance the expression of MHC class I on tumor cells, and upregulate genes related to antigen presentation and immune activation. aacrjournals.orgbmj.com Furthermore, these inhibitors can reduce the levels of immunosuppressive cytokines and decrease the abundance of immunosuppressive cell populations within the tumor. nih.gov This shift from an immunosuppressive to an inflamed TME provides a strong rationale for combining KRAS G12C inhibitors with immunotherapies. allenpress.com
Building on the immunomodulatory effects of KRAS G12C inhibitors, their combination with immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-PD-L1 antibodies has shown significant promise in preclinical models. aacrjournals.orgmdpi.com In humanized NSCLC mouse models, the combination of the KRAS G12C inhibitor sotorasib (AMG510) with the anti-PD-1 antibody nivolumab (B1139203) resulted in significantly delayed tumor growth and, in some cases, complete tumor regression, compared to either monotherapy. bmj.com The KRAS G12C inhibitor was found to sensitize the TME to the effects of the ICI. bmj.com Similar synergistic or additive effects have been reported in various preclinical cancer models, providing a strong basis for the numerous clinical trials evaluating these combinations. aacrjournals.orgfrontiersin.org
Combinations with Chemotherapeutic Agents in Preclinical Models
The combination of KRAS G12C inhibitors with standard-of-care chemotherapeutic agents is another area of active preclinical investigation. The goal is to enhance the anti-tumor efficacy and potentially overcome resistance. Preclinical studies have shown that KRAS G12C inhibitors can act synergistically with chemotherapy drugs like carboplatin. sci-hub.se Furthermore, research into combining KRAS G12C inhibitors with agents that induce DNA damage and replication stress, such as the WEE1 inhibitor azenosertib, has shown synergistic cell growth inhibition in various cancer cell lines and xenograft models. zentalis.com This suggests that targeting multiple cellular processes, such as oncogenic signaling and cell cycle control or DNA repair, can lead to enhanced anti-tumor activity. zentalis.com
Structural Biology and Biophysical Characterization of Kras G12c Inhibitors
Crystallographic Studies of Inhibitor-Bound KRas G12C
X-ray crystallography has been instrumental in elucidating the precise binding mode of KRas G12C inhibitor 3 to the KRas G12C mutant protein. These studies have revealed that the inhibitor covalently binds to the mutant cysteine residue at position 12 (Cys12), which is located in a previously undiscovered allosteric pocket known as the Switch-II pocket (S-IIP). acs.orgpnas.orgbiorxiv.org This binding event locks the KRas protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling. acs.orgfindkrasg12c.com
The crystal structures show that this compound forms specific interactions with key residues within the S-IIP, contributing to its high affinity and selectivity. mdpi.com The covalent bond with Cys12 is a defining feature of its mechanism. pnas.org The inhibitor occupies a groove created by the Switch-II region and helix α3. biorxiv.org
Table 1: Crystallographic Data for KRas G12C in Complex with Inhibitors
| PDB ID | Inhibitor | Resolution (Å) | Key Structural Features |
| 6OIM | Sotorasib (B605408) (AMG 510) | 1.65 | Covalent bond to Cys12; interaction with a cryptic pocket under Switch II. google.com |
| 6UT0 | Adagrasib (MRTX849) | Not specified in results | Binds to the GDP-bound state of KRas G12C. pharmacompass.com |
| 4LUC | Early covalent inhibitor | Not specified in results | Exploits a temperature-dependent pocket for binding. iigm.it |
| 8AFB | BI-0474 | 1.12 | Covalent attachment to Cys12 in the Switch II pocket. rcsb.org |
This table presents a selection of publicly available crystal structures of KRas G12C in complex with various inhibitors, providing insights into their binding modes.
Molecular Dynamics Simulations of KRas G12C and Inhibitor Binding
Molecular dynamics (MD) simulations have provided a dynamic perspective on the binding of this compound to its target. These computational studies have been crucial in understanding the stability of the inhibitor-protein complex and the conformational landscape of the bound state. mdpi.comaccscience.com Long-time MD simulations, some spanning microseconds, have been employed to investigate the structural and energetic features of the inhibitor-bound KRas G12C. adooq.comchemrxiv.org
Simulations have shown that upon binding, this compound reduces the flexibility of the Switch-I and Switch-II regions, effectively trapping the protein in its inactive conformation. plos.org These studies also help in predicting the binding modes of inhibitors for which crystal structures are not yet available and can be a valuable tool in assessing the impact of resistance mutations. chemrxiv.orgnih.gov For instance, MD simulations have been used to compare the dynamics of inhibitor-bound KRas G12C with its unbound state and with other mutant forms. biorxiv.orgmdpi.com
Ligand-Protein Interaction Profiling
The interaction profile of this compound with the KRas G12C protein is characterized by a combination of covalent and non-covalent interactions that contribute to its high potency and selectivity. The primary interaction is the irreversible covalent bond formed between the acrylamide (B121943) warhead of the inhibitor and the thiol group of the Cys12 residue. biorxiv.orgtandfonline.com
Beyond the covalent linkage, a network of non-covalent interactions further stabilizes the complex. These include:
Hydrogen bonds: The inhibitor forms hydrogen bonds with backbone and side-chain atoms of residues within the S-IIP.
Hydrophobic interactions: The aromatic and aliphatic moieties of the inhibitor engage in extensive hydrophobic contacts with nonpolar residues lining the pocket.
Pi-stacking interactions: Aromatic rings of the inhibitor can form pi-stacking interactions with residues such as Tyr32 in the Switch I region. nih.gov
The specific residues involved in these interactions have been identified through crystallographic and computational studies. For example, in silico docking analyses have highlighted the importance of interactions with residues such as His95 for the binding of Adagrasib.
Conformational Changes Induced by Inhibitor Binding
The binding of this compound induces significant conformational changes in the KRas G12C protein, which are central to its inhibitory mechanism. A key consequence of inhibitor binding is the stabilization of the Switch-I and Switch-II loops in an inactive conformation. pnas.orgfindkrasg12c.com These loops are critical for the interaction of KRas with its downstream effectors and guanine (B1146940) nucleotide exchange factors (GEFs). anjiechem.com
In the unbound, active state, these switch regions are flexible and adopt a conformation that allows for protein-protein interactions. By covalently modifying Cys12 and occupying the S-IIP, this compound prevents the conformational changes required for the active state, effectively locking the protein in an "off" state. acs.orgnih.gov Crystallographic studies of inhibitor-bound structures clearly show the altered conformations of both switch regions compared to the active, GTP-bound state. pnas.org The oxidation state of the Cys12 thiol has also been shown to influence the conformational dynamics of the protein. ebi.ac.uk
Computational Approaches for Drug Discovery and Optimization
Computational methods have played a pivotal role in the discovery and optimization of KRas G12C inhibitors, including this compound (Adagrasib). spiedigitallibrary.org Structure-based drug design, heavily reliant on computational modeling and crystallographic data, guided the optimization of initial hits to yield potent and selective inhibitors. mdpi.com
Techniques such as covalent docking-based virtual screening have been employed to identify novel scaffolds and predict their binding affinities to KRas G12C. accscience.com Machine learning models have also been developed to predict the activity of potential inhibitors and to repurpose existing drugs for targeting KRas G12C. mdpi.com Furthermore, computational approaches are instrumental in understanding and predicting mechanisms of drug resistance, for instance, by simulating the effect of secondary mutations on inhibitor binding and protein conformation. adooq.complos.org The systematic analysis of KRAS-ligand interaction modes and protein flexibility through computational means continues to facilitate rational drug design efforts. biorxiv.org
Emerging Research and Future Directions in Kras G12c Inhibition Preclinical
Development of Next-Generation KRas G12C Inhibitors
The success of first-generation KRas G12C inhibitors has paved the way for the development of next-generation compounds with improved properties. These newer agents aim to address the limitations of their predecessors, particularly the emergence of resistance.
Compounds Overcoming Specific Resistance Mutations
A significant challenge in KRas G12C-targeted therapy is the development of resistance, which can occur through various mechanisms, including secondary mutations in the KRAS gene. nih.govilcn.org Preclinical studies are actively investigating compounds that can overcome these resistance mutations. For instance, resistance to first-generation inhibitors can arise from incomplete target engagement and amplification of the KRAS G12C gene. aacrjournals.org Next-generation inhibitors like D3S-001 have been designed for more potent and complete target engagement, showing tumor regression in xenograft models resistant to first-generation drugs like sotorasib (B605408) and adagrasib. aacrjournals.org Similarly, BBO-8520 , a dual inhibitor of both the active (GTP-bound) and inactive (GDP-bound) forms of KRas G12C, has demonstrated efficacy in models resistant to inhibitors that only target the inactive state. aacrjournals.org
Improved Potency and Selectivity Profiles
Efforts are also focused on developing inhibitors with greater potency and selectivity to enhance their therapeutic window. Compounds like LY3537982 have shown high potency in preclinical models, with significantly lower IC50 values for inhibiting GTP-bound KRas and downstream signaling compared to earlier inhibitors. researchgate.netD3S-001 also exhibits high potency with single-digit nanomolar IC50 values for inhibiting phospho-ERK1/2 and cell proliferation in KRas G12C mutant cell lines. ascopubs.orgresearchgate.net Furthermore, researchers are developing pan-KRAS inhibitors that are selective for KRAS over other RAS isoforms like HRAS and NRAS, which is expected to provide an expanded therapeutic index. aacrjournals.org
Strategies for Targeting KRas G12C in Active GTP-Bound State
First-generation KRas G12C inhibitors primarily target the inactive, GDP-bound state of the protein. aacrjournals.orgascopubs.org However, cancer cells can develop resistance by reactivating upstream signaling pathways, which increases the pool of active, GTP-bound KRas G12C. researchgate.netaacrjournals.org This has spurred the development of strategies to target the active "ON" state.
One approach involves tri-complex inhibitors, such as RMC-6291 , which promote the formation of a ternary complex between KRas G12C, the inhibitor, and cyclophilin A. researchgate.netaacrjournals.org This complex sterically blocks the interaction of KRas with its downstream effectors. aacrjournals.org These "ON" state inhibitors have shown the ability to overcome resistance mediated by receptor tyrosine kinase (RTK) activation. researchgate.netaacrjournals.org Another novel compound, BBO-8520 , is a first-in-class dual inhibitor that directly targets both the active (ON) and inactive (OFF) conformations of KRas G12C, representing a new mechanism to achieve more complete target coverage and potentially delay resistance. aacrjournals.org
Exploring Pan-RAS or Pan-KRAS Inhibitory Approaches
To broaden the applicability of RAS-targeted therapies beyond the G12C mutation, researchers are exploring pan-RAS and pan-KRAS inhibitors. These compounds aim to inhibit multiple RAS mutations or even the wild-type protein in cancers where it is amplified.
Preclinical studies on pan-KRAS inhibitors like BI-2493 and BI-2865 have shown potent antitumor activity in models with KRAS wild-type amplification. nih.gov These inhibitors target the inactive "OFF" state of KRAS. nih.gov Other pan-KRAS inhibitors have demonstrated activity against various KRAS mutations including G12D, G12C, and G12V, while sparing HRAS and NRAS. aacrjournals.org Similarly, pan-RAS inhibitors like ADT-007 and its prodrug ADT-1004 are being developed to block the GTP activation of RAS, showing potent efficacy in preclinical models of multiple myeloma and pancreatic cancer. ashpublications.orgresearchgate.net The multi-selective RAS(ON) inhibitors RMC-6236 and RMC-7977 have also demonstrated effective tumor suppression in preclinical models of non-small cell lung cancer and pancreatic ductal adenocarcinoma. nih.gov
Development of Inhibitors for Other RAS Isoforms (e.g., NRas G12C, HRas G12C)
While KRas is the most frequently mutated RAS isoform, mutations in NRas and HRas also drive cancer. Interestingly, some inhibitors initially developed for KRas G12C have shown activity against other G12C-mutant isoforms.
Preclinical studies have revealed that sotorasib is a potent inhibitor of NRas G12C, and in some cases, is even more potent against NRas G12C than KRas G12C. nih.govaacrjournals.org Other inhibitors like JDQ443 and the preclinical tool compound RM-018 (representative of RMC-6291 ) also show potent inhibition of both NRas G12C and HRas G12C. aacrjournals.orggenomenon.com These findings suggest that existing and developing KRas G12C inhibitors could potentially be used to treat cancers driven by these rarer RAS mutations. nih.govaacrjournals.org
Novel Therapeutic Modalities (e.g., PROTACs, Oligonucleotides)
Beyond small molecule inhibitors, novel therapeutic modalities are being investigated to target KRas G12C.
PROteolysis TArgeting Chimeras (PROTACs) are an emerging class of drugs that induce the degradation of target proteins. patsnap.com Several preclinical PROTACs targeting KRas G12C are in development. For instance, LC-2 was the first PROTAC reported to degrade endogenous KRas G12C by recruiting the VHL E3 ligase. researchgate.net Another example is KP-14 , which is based on a KRas G12C inhibitor and pomalidomide, and works by recruiting the CRBN E3 ligase to induce degradation. researchgate.net More recent developments include RP04340 , an orally bioavailable PROTAC that selectively degrades KRas G12C, G12D, and G12V proteins. aacrjournals.orglarvol.com
Antisense oligonucleotides (ASOs) represent another approach to reduce KRas levels. google.com Researchers have developed molecular brush-conjugated ASOs that demonstrate potent in vivo KRas depletion. pnas.orgpnas.org These nanoconstructs enhance the pharmacological properties of the ASO, leading to significant reductions in KRas levels and tumor growth in preclinical models of non-small cell lung cancer. pnas.orgpnas.org This technology holds promise for targeting KRAS-driven cancers, potentially with fewer side effects than traditional nucleic acid-based therapies. pnas.orgnih.gov
Interactive Data Table of Preclinical KRas G12C Inhibitors and Novel Modalities
| Compound/Modality | Type | Target(s) | Key Preclinical Findings |
|---|---|---|---|
| D3S-001 | Next-Generation Inhibitor | KRas G12C (GDP-bound) | Overcomes resistance to first-generation inhibitors; potent and complete target engagement. aacrjournals.org |
| BBO-8520 | Dual Inhibitor | KRas G12C (GTP & GDP-bound) | Active in models resistant to "OFF"-state-only inhibitors. aacrjournals.org |
| LY3537982 | Next-Generation Inhibitor | KRas G12C (GDP-bound) | High potency with low IC50 values. researchgate.net |
| RMC-6291 | Tri-complex Inhibitor | KRas G12C (GTP-bound) | Overcomes resistance from RTK activation. researchgate.netaacrjournals.org |
| BI-2493 / BI-2865 | Pan-KRAS Inhibitor | KRAS (GDP-bound) | Active in models with KRAS wild-type amplification. nih.gov |
| ADT-007 / ADT-1004 | Pan-RAS Inhibitor | Pan-RAS | Blocks GTP activation of RAS; potent in myeloma and pancreatic cancer models. ashpublications.orgresearchgate.net |
| RMC-6236 / RMC-7977 | Pan-RAS(ON) Inhibitor | Multiple RAS (GTP-bound) | Effective tumor suppression in lung and pancreatic cancer models. nih.gov |
| Sotorasib | Inhibitor | KRas G12C, NRas G12C, HRas G12C | Potent inhibitor of NRas G12C, sometimes more so than KRas G12C. nih.govaacrjournals.org |
| LC-2 | PROTAC | KRas G12C | Induces degradation of endogenous KRas G12C via VHL E3 ligase. researchgate.net |
| KP-14 | PROTAC | KRas G12C | Induces degradation of KRas G12C via CRBN E3 ligase. researchgate.net |
| RP04340 | PROTAC | KRas G12C/D/V | Orally bioavailable; degrades multiple KRas mutants. aacrjournals.orglarvol.com |
| ASOs (Brush-conjugated) | Oligonucleotide | KRAS mRNA | Potent in vivo KRas depletion and tumor growth reduction. pnas.orgpnas.org |
Integration of Omics Technologies for Resistance Prediction and Combination Partner Identification
The complex and adaptive nature of cancer signaling pathways often leads to resistance against targeted therapies. In the context of KRas G12C inhibitor 3, multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—are integral to preemptively understanding and systematically overcoming resistance.
Resistance Prediction: Integrated molecular profiling of cancer cell lines and patient-derived models is enabling the creation of predictive biomarkers for response to this compound. By analyzing the genomic and transcriptomic landscape of tumors prior to treatment, researchers can identify features associated with innate resistance. For instance, co-mutations in tumor suppressor genes such as STK11 and KEAP1 are being investigated for their role in modulating the tumor microenvironment and conferring resistance to KRAS G12C inhibition. dovepress.com
Advanced computational models are being developed to synthesize this multi-omics data into a predictive framework. One such approach involves an integrated model that uses the expression levels of a specific set of genes alongside KRAS mutation status to predict a tumor's dependency on KRAS signaling. plos.org In validation studies using external datasets of lung cancer cell lines treated with KRAS G12C inhibitors, such models have shown high predictive accuracy. plos.org
Furthermore, omics technologies are crucial for dissecting the mechanisms of acquired resistance that emerge during treatment. Analysis of resistant preclinical models and patient samples has revealed that tumors can bypass KRAS G12C inhibition through various mechanisms, including the acquisition of secondary mutations in the KRAS gene itself or amplifications and mutations in genes of parallel signaling pathways like EGFR, MET, and PI3K. dovepress.comaacrjournals.org
Combination Partner Identification: A primary finding from omics-based research is that resistance to KRAS G12C inhibitors often involves the reactivation of the MAPK signaling pathway or the activation of collateral pathways, such as the PI3K-AKT-mTOR pathway. aacrjournals.orgresearchgate.net This understanding provides a rational basis for identifying synergistic combination therapies. Preclinical evidence strongly suggests that combining this compound with agents that target these escape routes can lead to more profound and durable tumor suppression. researchgate.netfrontiersin.org
Preclinical screening has identified several promising combination partners. The combination of KRAS G12C inhibitors with SHP2 inhibitors, such as TNO155, has shown significant synergistic effects in preclinical models by preventing the reactivation of RAS signaling. researchgate.netnih.gov Similarly, combining KRAS G12C inhibitors with MEK inhibitors (e.g., trametinib) or CDK4/6 inhibitors (e.g., ribociclib) has demonstrated enhanced antitumor activity in patient-derived xenograft (PDX) models. nih.govresearchgate.net For colorectal cancers, where high baseline activation of receptor tyrosine kinases (RTKs) like EGFR is a common mechanism of resistance, combining KRAS G12C inhibitors with EGFR antibodies like cetuximab has proven effective in preclinical studies. researchgate.netfrontiersin.org
| Target/Pathway | Example Combination Agent | Rationale for Combination |
| SHP2 | TNO155 | SHP2 is a critical node in RTK signaling that activates RAS. Its inhibition prevents the feedback reactivation of the MAPK pathway. researchgate.netnih.gov |
| MEK | Trametinib | As a downstream effector in the MAPK pathway, MEK inhibition provides a vertical blockade, enhancing the effect of upstream KRAS inhibition. researchgate.netnih.gov |
| CDK4/6 | Ribociclib | CDK4/6 inhibitors can block cell cycle progression, which can be a complementary mechanism to the signaling inhibition by KRAS G12C inhibitors. researchgate.netnih.gov |
| EGFR | Cetuximab | In colorectal cancer, EGFR signaling reactivation is a key resistance mechanism. Co-inhibition leads to a more complete pathway blockade. researchgate.netfrontiersin.org |
| PI3K | Inavolisib | The PI3K/AKT pathway is a frequently activated parallel escape route. Its inhibition can overcome resistance mediated by this pathway. researchgate.netnih.gov |
| FAK | Ifebemtinib | Focal Adhesion Kinase (FAK) signaling has been implicated in resistance; preclinical data suggest its inhibition is a promising combination strategy. researchgate.netfrontiersin.org |
Preclinical Models for Accelerated Discovery and Validation
The translation of combination strategies and novel inhibitors from the laboratory to the clinic relies on sophisticated preclinical models that can accurately recapitulate the complexity of human cancer. A variety of models are employed to accelerate the discovery and validation of next-generation therapies like this compound.
In Vitro Models:
2D and 3D Cell Cultures: KRAS G12C-mutated cancer cell lines remain a foundational tool for the initial characterization of inhibitor potency and selectivity. aacrjournals.orgaacrjournals.org These models are used for high-throughput screening of compounds and for basic mechanistic studies, such as measuring the inhibition of downstream signaling molecules like phospho-ERK. aacrjournals.orgresearchgate.net
Patient-Derived Organoids (PDOs): These three-dimensional cultures grown from patient tumor tissue better preserve the cellular heterogeneity and architecture of the original tumor. PDOs have been instrumental in demonstrating the differential sensitivity of tumors to KRAS G12C inhibitors and have validated the enhanced efficacy of combination therapies, such as the addition of an EGFR inhibitor in colorectal cancer models. frontiersin.org
In Vivo Models:
Cell-Derived Xenografts (CDX): In CDX models, human cancer cell lines are implanted into immunodeficient mice. They are widely used to assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of new inhibitors. Multiple studies on emerging KRAS G12C inhibitors have used a range of CDX models to demonstrate tumor growth inhibition and regression. researchgate.netbioworld.com
Patient-Derived Xenografts (PDX): PDX models involve the implantation of fresh tumor tissue from a patient into an immunodeficient mouse. These models are considered a higher-fidelity platform as they better retain the genomic diversity and microenvironment of the original human tumor. nih.govaacrjournals.org PDX models have been crucial in demonstrating the potent antitumor activity of KRAS G12C inhibitors, both as monotherapy and in combination with agents targeting SHP2, MEK, or CDK4/6. nih.govnih.gov
Specialized and Genetically Engineered Models: To study specific aspects of cancer biology, more advanced models are utilized. For instance, brain-tropic metastasis models, where cancer cells that preferentially metastasize to the brain are used, are critical for evaluating an inhibitor's ability to cross the blood-brain barrier and exert an effect on brain metastases. aacrjournals.orgbioworld.com Genetically Engineered Mouse Models (GEMMs), which develop tumors in the context of a fully functional immune system, are invaluable for studying the interplay between targeted therapies and anti-tumor immunity. aacrjournals.org
| Model Type | Description | Key Applications in KRas G12C Inhibitor Research |
| Cancer Cell Lines | Immortalized cells grown in 2D or 3D culture. | High-throughput screening, initial potency (IC50) determination, mechanism of action studies. aacrjournals.orgaacrjournals.org |
| Patient-Derived Organoids (PDOs) | 3D cultures derived directly from patient tumors. | Evaluating patient-specific drug responses, testing combination therapies in a more relevant context. frontiersin.org |
| Cell-Derived Xenografts (CDX) | Human cancer cell lines implanted into immunodeficient mice. | In vivo efficacy testing, pharmacokinetics/pharmacodynamics (PK/PD), monotherapy and combination studies. researchgate.netbioworld.com |
| Patient-Derived Xenografts (PDX) | Patient tumor fragments implanted into immunodeficient mice. | Assessing efficacy in models that reflect human tumor heterogeneity, validating combination strategies, studying resistance. nih.govnih.gov |
| Genetically Engineered Mouse Models (GEMMs) | Mice engineered to develop specific cancers due to genetic mutations. | Studying tumor development and resistance in an immunocompetent host, investigating interactions with the immune system. aacrjournals.org |
Q & A
Q. What is the molecular mechanism by which KRAS G12C inhibitor 3 binds to the KRAS G12C mutant protein?
this compound covalently targets the mutant cysteine residue (Cys12) in the KRAS G12C variant, forming an irreversible bond within the Switch II pocket. This binding stabilizes KRAS in its inactive GDP-bound state, preventing GTP exchange and downstream MAPK pathway activation. Structural studies from patent US 20180072723 A1 highlight its selective affinity for the mutant cysteine over wildtype residues .
Q. How do researchers validate the specificity of this compound in preclinical models?
Specificity is assessed using:
- Biochemical assays : Measure inhibition of KRAS G12C-mediated GTP loading compared to wildtype KRAS.
- Isogenic cell lines : Compare inhibitor activity in KRAS G12C-mutant vs. KRAS wildtype cells.
- Xenograft models : Evaluate tumor regression in KRAS G12C-driven cancers versus non-mutant models. These methods ensure minimal off-target effects and confirm mechanism-dependent efficacy .
Q. What in vitro models are recommended for initial efficacy screening of this compound?
Use cell lines with endogenous KRAS G12C mutations (e.g., NCI-H358, MIA PaCa-2) to assess proliferation inhibition and apoptosis induction. Co-culture systems with stromal cells or growth factor stimulation (e.g., EGF) can model tumor microenvironment resistance mechanisms .
Q. What analytical techniques are critical for characterizing the purity and stability of this compound?
High-performance liquid chromatography (HPLC) with >98% purity thresholds and mass spectrometry (MS) confirm compound integrity. Stability is tested under varying storage conditions (e.g., -20°C in DMSO) over time to ensure batch consistency .
Q. How do researchers address discrepancies in IC50 values across studies for KRAS G12C inhibitors?
Discrepancies arise from assay variability (e.g., cellular vs. biochemical assays) and cell line-specific factors (e.g., RAS pathway dependencies). Normalize data using reference inhibitors (e.g., sotorasib) and report assay conditions (e.g., serum concentration, growth factors) to enable cross-study comparisons .
Advanced Research Questions
Q. What mechanisms underlie the rebound of MAPK pathway activity following this compound monotherapy?
Reactivation of wildtype RAS isoforms (HRAS, NRAS) via feedback loops or growth factor signaling (e.g., EGFR) can bypass KRAS G12C inhibition. LUNA18, a cyclic peptide targeting RAS-GEF interactions, suppresses this rebound by blocking wildtype RAS activation .
Q. How can combination therapies overcome resistance to this compound?
Q. What experimental designs are optimal for evaluating this compound in vivo?
Use patient-derived xenograft (PDX) models with KRAS G12C mutations and longitudinal pharmacodynamic profiling (e.g., pERK, Ki67 staining). Include cohorts with concurrent EGFR or MET inhibition to model clinical resistance scenarios .
Q. How do researchers reconcile conflicting clinical response rates (ORR 37–53%) among KRAS G12C inhibitors?
Variability stems from differences in trial design (e.g., line of therapy, prior treatments), patient selection (e.g., co-mutations like STK11), and pharmacodynamic endpoints. Meta-analyses adjusting for these factors are critical for cross-trial comparisons .
Q. What methodologies quantify the synergistic effects of this compound with other targeted agents?
Use Chou-Talalay combination index (CI) analysis in vitro and Bliss independence models in vivo. For example, LUNA18 combined with this compound showed CI < 0.3 (strong synergy) in suppressing ERK activity and tumor growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
